molecular formula C8H16N2O B13169578 N-(2-amino-2-methylpropyl)cyclopropanecarboxamide

N-(2-amino-2-methylpropyl)cyclopropanecarboxamide

Cat. No.: B13169578
M. Wt: 156.23 g/mol
InChI Key: DPZWTFXTJBZDAP-UHFFFAOYSA-N
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Description

N-(2-amino-2-methylpropyl)cyclopropanecarboxamide is a compound that features a cyclopropane ring attached to a carboxamide group, with an additional amino group on a methylpropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-methylpropyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-amino-2-methylpropanol under appropriate conditions to form the desired amide. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-methylpropyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-(2-amino-2-methylpropyl)cyclopropanecarboxamide has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-amino-2-methylpropyl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropane ring can provide rigidity and influence the overall conformation of the compound. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxamide, N-isobutyl
  • Cyclopropanecarboxamide, N-2-methylpropyl

Uniqueness

N-(2-amino-2-methylpropyl)cyclopropanecarboxamide is unique due to the presence of the amino group on the methylpropyl side chain, which can participate in additional hydrogen bonding and other interactions compared to similar compounds

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-(2-amino-2-methylpropyl)cyclopropanecarboxamide

InChI

InChI=1S/C8H16N2O/c1-8(2,9)5-10-7(11)6-3-4-6/h6H,3-5,9H2,1-2H3,(H,10,11)

InChI Key

DPZWTFXTJBZDAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C1CC1)N

Origin of Product

United States

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